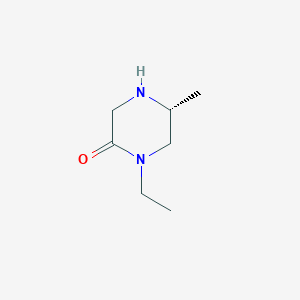

(R)-1-ethyl-5-methylpiperazin-2-one

Description

Significance of Chiral Heterocycles in Medicinal Chemistry and Organic Synthesis

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, are fundamental to medicinal chemistry. A vast majority of biologically active compounds, including a large percentage of all pharmaceuticals, feature a heterocyclic ring. mdpi.com These structures provide a framework that can be modified to fine-tune a molecule's properties, such as its solubility, lipophilicity, polarity, and ability to bind to biological targets. mdpi.com

When a heterocyclic compound is chiral, meaning it is non-superimposable on its mirror image, it introduces a critical dimension to its biological function. rsc.org Chirality is a key factor in the efficacy and safety of drugs because biological systems, such as enzymes and receptors, are themselves chiral. Consequently, different enantiomers (mirror-image isomers) of a chiral drug can exhibit vastly different pharmacological activities and metabolic fates. rsc.org This has led regulatory bodies like the U.S. Food and Drug Administration to issue guidelines that require the detailed study of each enantiomer of a new chiral drug. rsc.org

The demand for enantiomerically pure compounds has driven significant advancements in asymmetric synthesis—the chemical synthesis of a chiral compound in a way that favors the formation of a specific enantiomer. rsc.org Organic chemists have developed numerous methods, including the use of chiral catalysts and auxiliaries, to create complex chiral heterocycles with high precision. mdpi.comrsc.org The ability to synthesize specific stereoisomers of heterocyclic compounds like piperidines and piperazines is crucial for developing new therapeutic agents. mdpi.comresearchgate.net

Overview of Piperazinone Derivatives as Privileged Scaffolds in Drug Discovery

Within the vast family of heterocycles, the piperazine (B1678402) ring is considered a "privileged scaffold." rsc.org This term refers to molecular frameworks that are capable of binding to a range of different biological targets, making them recurring motifs in successful drugs. rsc.org The piperazine scaffold is present in numerous approved drugs across various therapeutic areas, including cancer and infectious diseases. rsc.orgnih.gov Its prevalence is due to its favorable physicochemical properties, including its basicity, solubility, and conformational characteristics, which can be modulated to improve a drug's pharmacokinetic and pharmacodynamic profile. nih.gov

Piperazinone, a derivative of piperazine featuring a ketone group, is also a key structure in medicinal chemistry. Chiral piperazinone derivatives, in particular, are important building blocks for creating complex molecules with specific three-dimensional arrangements. The synthesis of these chiral structures is an active area of research. For instance, practical, scalable methods for the asymmetric synthesis of chiral piperazinone derivatives have been developed for use as fragments in larger, more complex drug candidates. acs.org

The compound (R)-1-ethyl-5-methylpiperazin-2-one is an example of a chiral piperazinone derivative. While detailed academic studies on this specific molecule are not widely published, its constituent parts—a chiral piperazinone core with ethyl and methyl substitutions—place it firmly within this important class of compounds. It is commercially available and cataloged for research use, indicating its role as a potential building block or reference compound in synthetic and medicinal chemistry. lab-chemicals.comchemsrc.com

The general synthesis of the parent structure, 1-ethyl-5-methylpiperazin-2-one (B1498184), can be achieved through methods such as the reaction of ethylamine (B1201723) with 5-methylpiperazin-2-one. evitachem.com Such derivatives are noted to serve as building blocks in organic synthesis and as ligands for studying receptor binding and enzyme interactions. evitachem.com A Chinese patent describes a synthesis method for a similar chiral piperazinone derivative, (R)-3-methylpiperazin-2-one, via hydrogenation of a precursor, demonstrating a pathway to this class of chiral molecules. google.com

The physical and chemical properties of these related piperazinone structures are documented in chemical databases.

Table 1: Properties of 1-Ethyl-5-methylpiperazin-2-one

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄N₂O |

| Molecular Weight | 142.20 g/mol |

| CAS Number | 1000577-11-6 |

| LogP | ~0.09330 |

This interactive table is based on data for the non-chiral parent compound. evitachem.combldpharm.compharmaffiliates.com

Table 2: Properties of 5-Ethyl-1-methylpiperazin-2-one

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄N₂O |

| Molecular Weight | 142.20 g/mol |

| CAS Number | 1000577-07-0 |

| XLogP3-AA | 0.1 |

This interactive table is based on data for the isomeric compound. nih.govpharmaffiliates.com

The study of such chiral piperazinones continues to be a significant endeavor. Research into chiral, nonracemic (piperazin-2-yl)methanol derivatives, for example, has shown that specific substitutions can lead to high affinity for biological targets like sigma receptors, underscoring the importance of stereochemistry in designing selective ligands. nih.gov The development of efficient, asymmetric routes to these scaffolds is key to advancing drug discovery programs. acs.org

Structure

3D Structure

Properties

IUPAC Name |

(5R)-1-ethyl-5-methylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-3-9-5-6(2)8-4-7(9)10/h6,8H,3-5H2,1-2H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKAYDMPIWDDERB-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(NCC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@H](NCC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659971 | |

| Record name | (5R)-1-Ethyl-5-methylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1068149-98-3 | |

| Record name | (5R)-1-Ethyl-5-methylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereoselective Synthesis of Chiral Piperazinones, with Specific Relevance to R 1 Ethyl 5 Methylpiperazin 2 One and Its Analogues

Catalytic Asymmetric Synthetic Methodologies for Enantiopure Piperazinones

The synthesis of chiral piperazinones in an asymmetric catalytic manner has been a challenging endeavor, with significant advancements made through various methodologies, including asymmetric hydrogenation and organocatalysis. dicp.ac.cn These strategies offer efficient access to enantiomerically enriched piperazinone cores, moving beyond classical "chiral pool" techniques. dicp.ac.cn

Asymmetric hydrogenation represents a powerful tool for the stereoselective synthesis of chiral piperazinones. Transition metal catalysts, particularly those based on palladium and iridium, have been successfully employed to hydrogenate unsaturated precursors with high levels of enantioselectivity. acs.org

A significant advancement in the synthesis of chiral piperazin-2-ones involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. dicp.ac.cnrsc.org This method provides facile access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. rsc.org The reaction typically utilizes a palladium catalyst precursor, such as Pd(OCOCF3)2, in combination with a chiral phosphine ligand like (R)-TolBINAP. dicp.ac.cn The process is believed to involve a dynamic kinetic resolution, where the hydrogenation of tautomeric imine intermediates occurs stereoselectively. dicp.ac.cn

Researchers have found that the optimized conditions for this transformation often involve high pressures of hydrogen gas and elevated temperatures in a mixed solvent system. dicp.ac.cn A Brønsted acid, such as p-toluenesulfonic acid (TsOH·H2O), is a crucial additive, promoting the tautomerization of the pyrazin-2-ol substrate to its active form for hydrogenation. dicp.ac.cnnih.gov This methodology has been shown to be scalable, with gram-scale synthesis achieving high yield and enantioselectivity, demonstrating its practical utility. dicp.ac.cn The resulting chiral piperazin-2-one (B30754) products can be further converted into chiral piperazines without loss of optical purity. dicp.ac.cnrsc.org

| Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| 5-phenyl-6-methylpyrazin-2-ol | (5R,6R)-5-phenyl-6-methylpiperazin-2-one | 93 | 90 | >20:1 |

| 5-(4-methoxyphenyl)-6-methylpyrazin-2-ol | Corresponding piperazin-2-one | 95 | 89 | >20:1 |

| 5-(4-chlorophenyl)-6-methylpyrazin-2-ol | Corresponding piperazin-2-one | 94 | 88 | >20:1 |

| 5-(2-naphthyl)-6-methylpyrazin-2-ol | Corresponding piperazin-2-one | 95 | 88 | >20:1 |

| 5,6-diphenylpyrazin-2-ol | Corresponding piperazin-2-one | 80 | 89 | 9.5:1 |

Iridium-catalyzed asymmetric hydrogenation provides a versatile strategy for accessing chiral piperazinones from their unsaturated precursors. acs.org This approach is particularly effective for the reduction of C=C double bonds within the piperazinone ring system. Chiral bidentate ligands, often combining a nitrogen-based moiety and a phosphine (N,P ligands), are commonly used with iridium catalysts to induce high enantioselectivity. nih.gov

This methodology has been successfully applied to a range of substrates, affording piperazinones with stereogenic centers at various positions of the heterocyclic core with good to high levels of stereoselectivity. acs.org The hydrogenation of enamines, which are structurally related to unsaturated piperazinones, using iridium catalysts has yielded optically active tertiary amines with excellent enantioselectivities, demonstrating the power of this catalytic system for reducing C=N bonds as well. nih.gov The success of iridium catalysis in the hydrogenation of other N-heteroaromatic compounds, such as pyridinium salts, further underscores its potential and versatility in synthesizing complex chiral molecules. rsc.org

Organocatalysis has emerged as a powerful alternative to metal-based catalysis for the asymmetric synthesis of chiral molecules. These methods avoid potentially toxic and expensive heavy metals and often proceed under mild reaction conditions. For the synthesis of chiral piperazinones, strategies employing quinine-derived ureas and chiral phosphoric acids have proven particularly effective.

A highly efficient, one-pot organocatalytic approach has been developed for the rapid synthesis of 3-aryl/alkyl piperazin-2-ones. acs.orgthieme-connect.com This sequence involves three steps: a Knoevenagel condensation, an asymmetric epoxidation, and a domino ring-opening cyclization (DROC). thieme-connect.com The key stereodetermining step, the epoxidation, is catalyzed by a modified quinine-derived urea (B33335) organocatalyst. thieme-connect.com

The process begins with the condensation of commercially available aldehydes and (phenylsulfonyl)acetonitrile. thieme-connect.com The resulting intermediate is then asymmetrically epoxidized in the presence of the quinine-derived urea catalyst and an oxidant like cumyl hydroperoxide. thieme-connect.com Finally, the addition of a 1,2-diaminoethane nucleophile triggers the domino ring-opening cyclization, which proceeds to form the desired chiral piperazin-2-one. thieme-connect.com This one-pot methodology is highly efficient, providing the final products in good yields and with excellent enantioselectivities, reaching up to 99% ee. acs.org The strategy has been successfully applied to the synthesis of an intermediate for the drug Aprepitant. thieme-connect.com

Chiral phosphoric acids (CPAs) have become prominent organocatalysts in asymmetric synthesis. beilstein-journals.orgresearchgate.net They function as bifunctional catalysts, where the acidic proton (P-OH) acts as a Brønsted acid to activate an electrophile, and the phosphoryl oxygen (P=O) acts as a Lewis base to organize the nucleophile. beilstein-journals.orgresearchgate.net This dual activation mechanism enables a wide range of enantioselective transformations.

In the context of synthesizing chiral nitrogen-containing heterocycles, CPAs have been used to catalyze reactions such as the asymmetric aza-Friedel–Crafts reaction to produce chiral piperazines. thieme-connect.de While direct CPA-catalyzed cyclizations to form piperazinones are less common, the principle has been demonstrated in related systems. For instance, CPAs have been used in reactions of aryl/alkylglyoxals with 2-(arylamino)ethan-1-ols to produce related heterocyclic structures. thieme-connect.com The broad utility of CPAs in catalyzing additions to imines and in promoting various cyclization reactions suggests their strong potential for the direct asymmetric synthesis of chiral piperazinones. researchgate.netrsc.org

Palladium-Catalyzed Decarboxylative Allylic Alkylation

Palladium-catalyzed decarboxylative allylic alkylation (DAAA) has emerged as a powerful tool for the enantioselective formation of carbon-carbon bonds. This methodology has been successfully applied to the synthesis of chiral piperazinones, enabling the construction of α-quaternary stereocenters. The reaction typically involves the use of a chiral ligand to control the stereochemical outcome.

In a notable application, the DAAA of allyl enol carbonates derived from piperazinones has been investigated. The choice of the chiral ligand is critical for achieving high enantioselectivity. For instance, the use of phosphinoxazoline (PHOX) ligands, particularly those with electron-deficient characteristics, has been shown to provide excellent yields and enantioselectivities in the formation of acyclic all-carbon quaternary stereocenters. rsc.org The reaction conditions, including the solvent and the nature of the palladium source, also play a significant role in the efficiency and stereoselectivity of the transformation. nih.govnih.gov For example, studies on the synthesis of gem-disubstituted diazepanones, a related class of heterocycles, revealed that nonpolar solvents and specific electron-rich protecting groups on the lactam were crucial for high enantioselectivity. caltech.edu

| Entry | Chiral Ligand | Solvent | Yield (%) | ee (%) |

| 1 | L4 | Toluene | - | 85 |

| 2 | (R, R)-4 | - | 91 | - |

| 3 | (S)-t-BuPHOX | - | - | decreased |

| 4 | (S)-(CF3)3-t-BuPHOX | Methylcyclohexane | up to >99 | up to 95 |

Multi-Component Reactions (MCRs) for Piperazinone Scaffold Construction

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules from three or more starting materials in a single step. nih.gov Several MCRs have been developed for the construction of the piperazinone scaffold, providing rapid access to diverse libraries of these heterocycles. cornell.edurug.nl

Isocyanide-Based Multicomponent Reactions (IMCRs)

Isocyanide-based multicomponent reactions (IMCRs) are among the most versatile and widely used MCRs in organic synthesis. thieme-connect.com They allow for the convergent synthesis of a wide variety of heterocyclic scaffolds, including piperazinones. rug.nl The Ugi and Passerini reactions are prominent examples of IMCRs that have been adapted for piperazinone synthesis. These reactions typically involve an isocyanide, a carbonyl compound, an amine, and a carboxylic acid as the core components. mdpi.com

Ugi Four-Component Reaction (U-4CR) Derived Protocols

The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-aminoacyl amide derivatives and has been extensively utilized in the construction of piperazinone-containing molecules. organic-chemistry.org A common strategy involves a Ugi reaction followed by a subsequent cyclization step to form the piperazinone ring. For instance, a one-pot, four-component Ugi condensation between an N-alkylethylenediamine, chloroacetaldehyde, an isonitrile, and a carboxylic acid can efficiently produce piperazine-2-carboxamides. researchgate.net

Modified Ugi protocols, such as the split-Ugi methodology, have been developed for bis-secondary diamines like piperazine (B1678402), allowing for the generation of diverse molecular scaffolds where one nitrogen atom is acylated. nih.gov Furthermore, a "disrupted" Ugi reaction utilizing aziridine aldehydes has been employed in both solution-phase and solid-phase synthesis of piperazinones. ebrary.net This approach can lead to different diastereomers depending on whether the synthesis is performed in solution (trans-selective) or on a solid support (cis-selective). ebrary.net

| Reaction Type | Reactants | Product | Key Features |

| Ugi-4CR | N-alkylethylenediamine, chloroacetaldehyde, isonitrile, carboxylic acid | Piperazine-2-carboxamides | One-pot, high efficiency |

| Split-Ugi | Bis-secondary diamines (e.g., piperazine) | 1,4-disubstituted piperazines | Generates diverse scaffolds |

| Disrupted Ugi | Aziridine aldehydes, amino acids, isocyanides | Piperazinones | Access to different diastereomers |

Aziridine Aldehyde-Driven Multicomponent Synthesis

The use of amphoteric aziridine aldehyde dimers in multicomponent reactions provides an efficient pathway to chiral piperazinones. acs.orgnih.gov This method has been shown to proceed with high diastereoselectivity for a range of functionalized isocyanides. acs.orgnih.gov Theoretical and experimental studies support a dimer-driven mechanism for the cyclization process. acs.orgnih.gov This approach has been extended to the macrocyclization of peptides, where a significant deviation from the traditional Ugi four-component condensation mechanism is observed, proceeding through an imidoanhydride pathway. nih.govrsc.org

Biocatalytic Approaches to Optically Active Piperazinones

Biocatalysis has emerged as a green and highly selective alternative to traditional chemical synthesis for the production of enantiomerically pure compounds. researchgate.net Enzymes, with their inherent chirality and high specificity, can catalyze reactions with excellent stereocontrol under mild conditions.

Amine Transaminase Mediated Synthesis

Amine transaminases (ATAs) are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. rsc.org This enzymatic approach has been successfully applied to the synthesis of optically active piperazinones. The strategy involves the biocatalytic transamination of an N-(2-oxopropyl) amino acid ester, which then undergoes spontaneous intramolecular cyclization to yield the desired piperazinone. uniovi.esresearchgate.net

A key advantage of this method is the ability to access both enantiomers of the piperazinone by selecting an amine transaminase with the appropriate stereoselectivity ((R)- or (S)-selective). uniovi.esresearchgate.net The reaction conditions, such as pH and the use of co-solvents, can be optimized to achieve high isolated yields (often in the range of 70–90%) and excellent enantiomeric excess (typically ≥99%). uniovi.es For example, the synthesis of (R)-piperazinones has been effectively catalyzed by ArRmut11, while (S)-piperazinones can be obtained using ATA-237. uniovi.es

| Catalyst | Target Enantiomer | Co-solvent | Yield (%) | ee (%) |

| ArRmut11 | (R) | TBME (2.5% v/v) | 84 | ≥99 |

| ATA-237 | (S) | n-heptane (10% v/v) | 84 | ≥99 |

Intramolecular Cyclization Strategies

Intramolecular cyclization represents a powerful and efficient strategy for the stereoselective synthesis of chiral piperazinones, including (R)-1-ethyl-5-methylpiperazin-2-one and its analogs. These methods leverage precursor molecules containing both the nucleophile and the electrophile, facilitating ring formation with often high levels of stereochemical control.

Stereoselective Intramolecular Michael Ring Closure

The intramolecular Michael addition, or aza-Michael reaction, is a key method for the formation of the piperazinone core. This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl moiety within the same molecule. The stereoselectivity of this cyclization is crucial for establishing the desired chirality in the final product.

A notable application of this strategy is in the synthesis of the piperazinone fragment of Pseudotheonamide A1, a marine natural product with serine protease inhibitory activity. oup.comoup.com In this synthesis, a dipeptide precursor undergoes a stereoselective intramolecular Michael ring closure to efficiently form the piperazinone ring. oup.comoup.com The key step involves the cyclization of a dipeptide containing an α,β-unsaturated ester. This method offers a general procedure for constructing the piperazinone skeleton. oup.com The reaction proceeds by the addition of a nitrogen atom to the β-carbon of the unsaturated system, a process that can be influenced by various catalysts to achieve high stereocontrol. georgiasouthern.edu

The general mechanism for the aza-Michael addition involves the activation of the α,β-unsaturated system, making the β-carbon more electrophilic and susceptible to nucleophilic attack by the amine. This can be achieved under acidic or basic conditions. georgiasouthern.edu The stereochemical outcome of the intramolecular reaction is often dictated by the existing stereocenters in the precursor molecule, which is typically derived from a chiral amino acid.

Table 1: Key Features of Stereoselective Intramolecular Michael Ring Closure

| Feature | Description | Reference |

| Reaction Type | Intramolecular conjugate 1,4-addition of a nitrogen nucleophile. | georgiasouthern.edu |

| Key Application | Synthesis of the piperazinone fragment of Pseudotheonamide A1. | oup.comoup.com |

| Stereocontrol | The inherent chirality of the starting materials (e.g., amino acids) directs the stereochemical outcome of the cyclization. | oup.com |

| Significance | Provides an efficient and stereoselective route to complex chiral piperazinones. | oup.com |

Palladium(II)-Catalyzed Intramolecular Allylic Amination

Palladium-catalyzed reactions are versatile tools in organic synthesis, and intramolecular allylic amination is a particularly effective method for constructing nitrogen-containing heterocycles. The synthesis of 3,5-disubstituted piperazinones has been successfully achieved using an intramolecular palladium(II)-catalyzed allylic amination. georgiasouthern.edu This 6-exo cyclization process occurs between a sulfonamide nitrogen atom derived from an amino acid and a π-allyl-palladium complex generated from an allylic acetate. georgiasouthern.edu

This method has been shown to produce piperazinones in very high yields. georgiasouthern.edu A significant advantage of using Pd(II) catalysis, particularly in the presence of lithium chloride (LiCl), is the potential for higher diastereoselectivities compared to Pd(0) catalyzed processes. The change in the oxidation state of the palladium catalyst alters the reaction mechanism, switching from a π-allyl–palladium intermediate with Pd(0) to a process involving electrophilic activation of the double bond with Pd(II). georgiasouthern.edu Interestingly, the stereoselectivity of the reaction can be reversed by performing the reaction in the absence of LiCl. georgiasouthern.edu

Table 2: Comparison of Pd(0) vs. Pd(II) Catalysis in Intramolecular Allylic Amination

| Catalyst System | Mechanistic Intermediate | Diastereoselectivity | Yield | Reference |

| Pd(0)/dppe | π-allyl-palladium | Dependent on the steric bulk of the R group. | Nearly quantitative | georgiasouthern.edu |

| Pd(OAc)2/LiCl | Electrophilic alkene activation | Higher cis:trans ratios, less dependent on R group steric bulk. | Nearly quantitative | georgiasouthern.edu |

Chiral Pool and Auxiliary-Based Methodologies

The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products, such as amino acids, which can be used as starting materials in asymmetric synthesis. nih.gov This approach is highly effective for synthesizing complex chiral molecules like this compound.

Utilization of α-Amino Acid Derivatives as Chiral Starting Materials

α-Amino acids are ideal chiral starting materials for the synthesis of chiral piperazinones due to their structural diversity and commercial availability in enantiomerically pure forms. nih.govutrgv.edu The inherent stereocenter of the α-amino acid can be used to control the stereochemistry of the final piperazinone product. nih.gov

A common synthetic route involves a multi-step process starting from an L- or D-amino acid ester. For instance, a chiral piperazinone derivative can be synthesized by first protecting the amino group of an amino acid ester (e.g., with a Cbz or Boc group), followed by a reaction sequence that builds the piperazinone ring. acs.org The choice of the starting amino acid's configuration (L- or D-) directly determines the configuration of the final product (S- or R-, respectively). acs.org The synthesis of 3,5-disubstituted piperazinones via palladium-catalyzed amination also utilizes precursors derived from various α-amino acids, including L-alanine, L-glycine, L-leucine, and L-phenylalanine. georgiasouthern.edu

Diastereoselective Alkylation and Functionalization

Once the chiral piperazinone scaffold is formed, further functionalization can be achieved through diastereoselective alkylation. This step is critical for introducing substituents at specific positions with controlled stereochemistry. The alkylation of enolates derived from piperazin-2-ones is a common strategy. doi.org

For example, the introduction of a second stereocenter can be accomplished via alkylation of a protected piperazinone. nih.gov The Williams-Dellaria protocol, using a strong base like KHMDS followed by an electrophile (e.g., benzyl bromide), can lead to exclusively the trans diastereomer. nih.gov Quantum chemical studies have provided insight into the origins of this stereoselectivity, suggesting that it arises from a subtle balance between sterical hindrance and the conformational control of the piperazine ring. doi.org

Palladium-catalyzed decarboxylative allylic alkylation is another powerful method for the enantioselective synthesis of α,α-disubstituted piperazin-2-ones. This reaction, using a chiral palladium catalyst, can produce chiral piperazinones in high yields and excellent enantioselectivity.

Stereochemical Control and Diastereoselectivity Studies in Piperazinone Synthesis

Achieving high stereochemical control is paramount in the synthesis of chiral piperazinones. The final stereochemistry of the molecule is influenced by several factors, including the choice of starting materials, reaction conditions, and catalysts.

In intramolecular cyclization reactions, the diastereoselectivity is often substrate-controlled, meaning the existing chiral centers in the starting material dictate the stereochemical outcome of the newly formed centers. nih.gov For example, in the synthesis of piperazirum, a nitro-Mannich reaction was used as the key stereochemical determining step to establish the C5/C6 relative stereochemistry, which in turn controlled the formation of the stereocenter at C3.

In palladium-catalyzed intramolecular allylic amination, diastereoselectivity can be controlled by the choice of catalyst and additives. As mentioned, Pd(II) catalysis in the presence of LiCl generally leads to higher cis:trans ratios than Pd(0) catalysis. georgiasouthern.edu This highlights the ability to tune the diastereoselectivity by modifying the reaction conditions.

Studies on the alkylation of piperazinone enolates have revealed that the facial selectivity of the incoming electrophile is governed by the conformation of the enolate and the steric hindrance imposed by existing substituents and protecting groups. doi.org Computational studies have shown that the preference for exo alkylation is due to the thermodynamic stability of the resulting product, where steric interactions are minimized. doi.org The conformation of the piperazine ring, which can flip between different chair or boat-like forms, plays a crucial role in determining the accessibility of the enolate faces to the electrophile. doi.org

Factors Influencing Diastereoselectivity (e.g., α-Amino Acid Precursors, Aziridine Aldehyde Dimers)

The diastereoselectivity in the synthesis of chiral piperazinones is governed by several critical factors, primarily the nature of the starting materials and the reaction mechanism. The choice of chiral precursors, such as α-amino acids or aziridines, introduces the initial stereochemical bias that directs the formation of subsequent stereocenters.

α-Amino Acid Precursors: Optically pure α-amino acids are widely utilized as foundational building blocks for constructing chiral piperazinone cores. nih.gov The inherent chirality of the α-amino acid dictates the stereochemistry at the corresponding position in the piperazinone ring. The side chain of the amino acid can exert significant steric influence during the cyclization step, favoring the formation of one diastereomer over the other. For instance, in multi-step syntheses, the stereocenter derived from the amino acid can direct the stereoselective addition of other substituents to the heterocyclic ring. This substrate-controlled diastereoselectivity is a cornerstone of many synthetic routes, providing a reliable method for producing enantiomerically pure piperazinones.

Aziridine Aldehyde Dimers: A powerful and more recent approach involves the use of amphoteric aziridine aldehyde dimers in multicomponent reactions to synthesize chiral piperazinones. nih.gov These dimers, which exist in equilibrium with their monomeric form, can react with components like isocyanides in a highly diastereoselective manner. nih.gov The stereochemical outcome is heavily influenced by the configuration of the aziridine aldehyde dimer itself (cis- or trans-configured). nih.gov Theoretical and experimental studies have shown that the reaction proceeds through a mechanism where the dimer's structure pre-organizes the transition state, leading to high diastereoselectivity. nih.gov This method allows for the efficient assembly of complex piperazinones with multiple stereocenters in a single step, with the stereoselectivity being controlled by the inherent geometry of the dimer precursor. nih.gov The reaction's course and the resulting high diastereoselectivity are corroborated by theoretical evaluations, highlighting the predictable nature of this synthetic strategy. nih.gov

The table below summarizes the influence of different precursors on diastereoselectivity.

| Precursor Type | Mechanism of Stereocontrol | Typical Outcome | Reference |

| α-Amino Acids | Substrate-controlled synthesis; steric hindrance from the amino acid side chain directs the approach of incoming reagents during cyclization. | High diastereoselectivity dependent on the specific amino acid and reaction conditions. | nih.gov |

| Aziridine Aldehyde Dimers | Dimer-driven mechanism; the pre-organized geometry of the cis- or trans-dimer dictates the facial selectivity of the cyclization reaction. | High diastereoselectivity is consistently observed across a range of functionalized isocyanides. | nih.gov |

Enantiomeric Excess (ee) and Diastereomeric Ratio (dr) Optimization

Optimizing the enantiomeric excess (ee) and diastereomeric ratio (dr) is crucial for the practical application of chiral piperazinones in pharmaceuticals. High stereochemical purity ensures that the desired biological effect is achieved without interference from other, potentially inactive or harmful, stereoisomers.

Enantiomeric Excess (ee): The enantiomeric excess of the final piperazinone product is often determined by the enantiopurity of the starting materials, particularly when using the chiral pool approach (e.g., starting from enantiopure amino acids). nih.gov To ensure high ee, it is essential to begin with precursors of the highest possible optical purity and to employ reaction conditions that prevent racemization at any stereocenter. Asymmetric catalysis, using chiral catalysts (e.g., iridium or ruthenium complexes), offers another powerful route to high ee. nih.govresearchgate.net For example, the asymmetric hydrogenation of pyrazine derivatives, activated by alkyl halides, can yield chiral piperazines with up to 96% ee. researchgate.net The choice of the chiral ligand associated with the metal catalyst is paramount in achieving high levels of enantioselectivity.

Diastereomeric Ratio (dr): The diastereomeric ratio is controlled by the relative orientation of newly formed stereocenters in relation to existing ones. Optimization of dr involves fine-tuning reaction parameters such as solvent, temperature, and the specific reagents or catalysts used. In syntheses involving aziridine aldehyde dimers, the choice of isocyanide has been shown to result in high diastereoselectivity. nih.gov Similarly, in iridium-catalyzed syntheses of C-substituted piperazines, the reaction can be highly selective, yielding a single diastereoisomer. acs.org The addition of co-catalysts or additives can also significantly enhance diastereoselectivity by altering the transition state geometry. acs.org

The following table presents examples of optimized conditions leading to high stereoselectivity in piperazinone and related heterocycle syntheses.

| Method | Key Optimization Factors | Achieved Stereoselectivity | Reference |

| Asymmetric Hydrogenation | Chiral Iridium-JosiPhos catalyst system, substrate activation. | Up to 96% ee | researchgate.net |

| Multicomponent Reaction | Use of cis- or trans-configured aziridine aldehyde dimers. | High dr | nih.gov |

| Iridium-Catalyzed Cyclization | Addition of N-oxides as additives to enhance catalytic activity and selectivity. | Formation of a single diastereoisomer. | acs.org |

Through careful selection of chiral precursors and rigorous optimization of reaction conditions, the synthesis of this compound and its analogues can be achieved with excellent control over both enantiomeric excess and diastereomeric ratio, which is essential for their development as specific and effective therapeutic agents.

Structure Activity Relationship Sar Studies of Piperazinone Derivatives, Including R 1 Ethyl 5 Methylpiperazin 2 One

Impact of Substituent Modifications on Pharmacological Properties and Efficacy

The N1 position of the piperazinone ring is a key site for modification. The introduction of an ethyl group at this position, as in the target molecule, can impact several properties. Generally, N-alkylation can modulate the basicity of the nitrogen atom and the lipophilicity of the molecule. nih.gov Increased lipophilicity can enhance membrane permeability and oral bioavailability. nih.gov The size of the alkyl group is also a critical determinant of activity. For instance, in a series of CXCR4 antagonists with N-alkyl piperazine (B1678402) side chains, the N-propyl piperazine analog showed a good balance of activity and metabolic stability. nih.gov This suggests that an ethyl group, being slightly smaller, could also confer favorable properties.

The C5 position also offers a site for modification that can influence biological activity. The presence of a methyl group at C5 in (R)-1-ethyl-5-methylpiperazin-2-one introduces a chiral center and can provide steric bulk that may enhance binding to a specific target or, conversely, create steric hindrance. In studies of other heterocyclic compounds, small alkyl substituents have been shown to be important for inhibitory activity. nih.gov

The following table illustrates the potential impact of modifications at the N1 and C5 positions on the pharmacological activity of a hypothetical series of piperazin-2-one (B30754) derivatives, based on general SAR principles.

| Compound | N1-Substituent | C5-Substituent | Hypothetical Activity (IC50, nM) | Comment |

| 1 | H | H | >1000 | Unsubstituted core shows low activity. |

| 2 | Methyl | H | 500 | Small N-alkylation improves activity. |

| 3 | Ethyl | H | 250 | Increased lipophilicity may enhance potency. |

| 4 | Isopropyl | H | 400 | Bulkier group may decrease activity. |

| 5 | Ethyl | Methyl | 100 | C5-methylation may provide favorable interactions. |

| 6 | Ethyl | Isopropyl | 300 | Larger C5-substituent may be detrimental. |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Stereochemical Influence on Biological Activity and Selectivity

The presence of a chiral center at the C5 position in this compound means that the molecule exists as two enantiomers, (R) and (S). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and even toxicities. researchgate.net This stereoselectivity arises from the three-dimensional nature of drug-receptor interactions.

The specific (R)-configuration of the methyl group in the target molecule will dictate its spatial orientation and, consequently, how it fits into the binding pocket of a biological target. One enantiomer may bind with high affinity, leading to the desired pharmacological effect, while the other may have lower affinity or even interact with a different target, potentially causing off-target effects. researchgate.net

For example, in the synthesis of pseudo-tetrapeptides containing chiral piperazin-2-one derivatives, the stereochemistry of the starting amino acids determined the configuration of the resulting piperazinone and had a significant impact on their opiate activity. nih.gov Similarly, the asymmetric synthesis of piperazinone derivatives has been a focus of research to access enantiomerically pure compounds for biological evaluation. nih.gov

The table below illustrates the potential differences in biological activity between the enantiomers of 1-ethyl-5-methylpiperazin-2-one (B1498184), based on the principle of stereoselectivity.

| Enantiomer | Configuration | Hypothetical Target Binding Affinity (Ki, nM) | Comment |

| This compound | R | 50 | The (R)-enantiomer may be the more active eutomer. |

| (S)-1-ethyl-5-methylpiperazin-2-one | S | 500 | The (S)-enantiomer may have significantly lower affinity for the target. |

This table is for illustrative purposes only and does not represent actual experimental data.

Rational Design and Optimization for Enhanced Potency and Target Specificity

The development of potent and selective piperazinone-based therapeutic agents often relies on rational drug design strategies. nih.gov This approach involves using structural information from the target protein to design molecules that will bind with high affinity and specificity. Techniques such as structure-based design and computational modeling are often employed. nih.govmdpi.com

The following table provides a hypothetical example of how rational design could be applied to optimize the structure of this compound for a hypothetical target.

| Compound Analog | Modification from this compound | Design Rationale | Hypothetical Potency (IC50, nM) |

| 7 | N1-propyl | Explore larger hydrophobic pocket | 75 |

| 8 | C5-ethyl | Probe for additional steric tolerance | 150 |

| 9 | N1-ethyl, C5-hydroxymethyl | Introduce hydrogen bonding interaction | 25 |

| 10 | N1-cyclopropyl | Introduce conformational rigidity | 90 |

This table is for illustrative purposes only and does not represent actual experimental data.

Investigations into Overcoming Multidrug Resistance Mechanisms

Multidrug resistance (MDR) is a significant challenge in the treatment of cancer and infectious diseases, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). nih.gov Some piperazine derivatives have been investigated as MDR modulators, acting as inhibitors of these efflux pumps to restore the efficacy of co-administered drugs. nih.gov

The structural features of piperazine derivatives, such as their basic nitrogen atoms and lipophilic substituents, can be conducive to interaction with the substrate-binding sites of efflux pumps. nih.gov For example, a study on piperazine derivatives as dual inhibitors of P-gp and carbonic anhydrase XII showed that hybrid compounds containing both P-gp and hCA XII binding groups could synergistically overcome MDR. nih.gov

While there is no specific research on this compound in the context of MDR, its structural components suggest a potential for such activity. The lipophilic ethyl and methyl groups, combined with the piperazinone core, could potentially interact with the hydrophobic domains of efflux pumps. Further research would be needed to explore this possibility, likely involving the synthesis of a series of analogs to establish a clear SAR for MDR modulation.

The table below outlines a hypothetical screening of piperazinone derivatives for their ability to reverse multidrug resistance.

| Compound | Structure | MDR Reversal Activity (Fold-change in cytotoxic drug IC50) | Comment |

| Doxorubicin alone | - | 1 | Baseline |

| Doxorubicin + Verapamil | P-gp inhibitor | 20 | Positive Control |

| Doxorubicin + this compound | - | 1.5 | Hypothetical weak activity |

| Doxorubicin + Analog A | N1-(4-fluorobenzyl) | 10 | Aromatic substitution may enhance P-gp inhibition |

| Doxorubicin + Analog B | C5-phenyl | 8 | Increased lipophilicity may improve activity |

This table is for illustrative purposes only and does not represent actual experimental data.

Mechanistic Investigations of Biological Activities for Piperazinone Derivatives

Interactions with Specific Biological Targets

There is no published research detailing the interactions of (R)-1-ethyl-5-methylpiperazin-2-one with specific biological targets.

Receptor Modulation (e.g., GABAA Receptor, Serotonin (B10506) Receptors, Nicotinic Receptors, Androgen Receptor)

No studies were found that investigated the modulatory effects of this compound on GABAA, serotonin, nicotinic, or androgen receptors. While other distinct piperazine (B1678402) derivatives have been studied for their effects on these receptor systems, such data cannot be extrapolated to this compound. nih.govnih.govnih.govnih.govnih.govnih.govelifesciences.org

Cellular Mechanisms of Action

No cellular mechanisms of action have been described for this compound in published research.

Anti-proliferative Mechanisms in Cancer Cell Lines

There are no studies available that examine the anti-proliferative mechanisms of this compound in any cancer cell lines. Research on other piperazine-containing compounds has shown anti-proliferative effects, but these findings are not specific to this compound. nih.gov

Anxiolytic-like Mechanisms of Action

The potential anxiolytic-like mechanisms of action for this compound have not been investigated in any published studies. While some piperazine derivatives are explored for their anxiolytic properties, no such information exists for this specific compound. nih.govnih.gov

Antiviral Mechanisms (e.g., Plant Activator Effects, Defense Enzyme Enhancement)

The investigation into piperazine derivatives has uncovered significant potential in the agricultural sector, particularly in the development of agents that can protect plants from viral pathogens. The mechanism is often indirect, involving the stimulation of the plant's own defense systems, a strategy known as plant activation.

Research has shown that certain trifluoromethyl pyridine (B92270) piperazine derivatives can function as potent plant activators. nih.govresearchgate.net When applied to plants, these compounds have been observed to trigger an enhanced defense response against viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). nih.govresearchgate.net The underlying mechanism involves the amplification of defense enzyme activities. Specifically, the activities of superoxide (B77818) dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonialyase (PAL) are significantly increased. nih.gov These enzymes play crucial roles in mitigating oxidative stress and producing defensive phenolic compounds. Furthermore, these piperazine derivatives can activate the phenylpropanoid biosynthesis pathway, which is a key route for the production of a wide array of antimicrobial and signaling molecules, thereby bolstering the plant's systemic acquired resistance (SAR). nih.gov

Other studies have demonstrated more direct interactions. For instance, piperazine derivatives with an α-ketoamide moiety have shown efficacy against the Tomato Spotted Wilt Virus (TSWV). acs.org Their mechanism of action is believed to involve binding to the viral nucleocapsid (N) protein, which is essential for forming the ribonucleoprotein (RNP) core structure of the virus. By interfering with the assembly of this core structure, the compounds effectively inhibit viral infection and replication. acs.org Similarly, 1,3,5-triazine (B166579) derivatives incorporating a piperazine structure have been developed as agents against Potato Virus Y (PVY). Molecular docking studies suggest these compounds may interact with the viral capsid protein, providing a theoretical basis for their antiviral action. nih.gov

| Derivative Class | Target Virus | Observed Mechanism | Reference |

|---|---|---|---|

| Trifluoromethyl Pyridine Piperazines | TMV, CMV | Enhancement of defense enzymes (SOD, PPO, PAL); Activation of phenylpropanoid biosynthesis pathway. | nih.gov |

| Piperazines with α-Ketoamide Moiety | TSWV | Inhibition of RNP assembly via binding to viral N protein. | acs.org |

| 1,3,5-Triazine Piperazines | PVY | Potential interaction with viral capsid protein. | nih.gov |

Antimicrobial and Antifungal Action Pathways

The piperazine scaffold is a core component of various antimicrobial and antifungal agents, with mechanisms targeting fundamental bacterial and fungal processes. researchgate.netacgpubs.orgresearchgate.net A prominent example is the antibiotic ciprofloxacin, which contains a piperazine ring and functions by inhibiting DNA gyrase, a critical enzyme for bacterial DNA replication. nih.gov

Beyond direct inhibition, piperazine derivatives are being explored as "antibiotic enhancers" or adjuvants to overcome multidrug resistance (MDR). nih.gov Certain imidazolone (B8795221) derivatives containing a methylpiperazine moiety can restore the efficacy of β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). The proposed mechanism involves interaction with an allosteric site on penicillin-binding protein 2a (PBP2a), the enzyme responsible for β-lactam resistance in MRSA. nih.gov By binding to this allosteric site, the compound alters the conformation of the active site, allowing the antibiotic to bind and inhibit cell wall synthesis. nih.gov

Another key resistance mechanism in bacteria, particularly Gram-negative species, is the active removal of antibiotics by efflux pumps. Piperazine derivatives have been shown to inhibit these pumps. nih.gov In Klebsiella aerogenes, compounds were found to block the AcrAB-TolC multidrug efflux pump, thereby increasing the intracellular concentration of antibiotics to effective levels. nih.gov

Synthesized piperazine derivatives have demonstrated broad-spectrum activity against a range of pathogens, including Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus niger. acgpubs.orgresearchgate.net The structural diversity of these derivatives allows for a variety of action pathways, making them a versatile foundation for developing new antimicrobial therapies. nih.govapjhs.com

Pharmacological Spectrum and Therapeutic Potential (Mechanistic Perspectives)

The rigid, yet modifiable, structure of the piperazine nucleus makes it a "privileged scaffold" in medicinal chemistry, leading to a wide spectrum of pharmacological activities. researchgate.netijrrjournal.com

Central Nervous System (CNS) Activities (e.g., Psychotropic, Neuroprotective Effects)

Piperazine derivatives are well-established as modulators of the central nervous system, forming the basis for numerous antipsychotic, antidepressant, and anxiolytic drugs. nih.govnih.govnih.gov Their mechanisms are primarily centered on the modulation of neurotransmitter systems. ijrrjournal.com

Many of these compounds interact with the monoamine pathway, which includes neurotransmitters like serotonin, dopamine, and norepinephrine. researchgate.netnih.gov For example, the anxiolytic and antidepressant-like effects of a novel pyrazole-piperazine derivative, LQFM192, have been shown to be mediated through the serotonergic system. benthamdirect.com Pre-treatment with a 5-HT1A receptor antagonist (WAY-100635) or a serotonin synthesis inhibitor (PCPA) blocked the behavioral effects of the compound, confirming the involvement of this pathway. benthamdirect.com Furthermore, the anxiolytic activity of this specific derivative was also found to be modulated by the GABAergic system, as its effects were blocked by an antagonist of the benzodiazepine (B76468) site on the GABAA receptor. benthamdirect.com This dual interaction with both serotonergic and GABAergic systems highlights the complex neuropharmacological profiles that can be achieved with piperazine-based structures.

Anticancer Activity

The piperazine ring is a key feature in several approved anticancer drugs, and ongoing research continues to unveil its potential in oncology. tubitak.gov.trresearchgate.net The mechanisms of action are diverse and often involve the induction of programmed cell death, or apoptosis. nih.gov

One study on a novel piperazine derivative, PCC, demonstrated its ability to induce both the intrinsic and extrinsic pathways of apoptosis in human liver cancer cells. nih.gov The intrinsic pathway was activated, as evidenced by a decrease in the mitochondrial membrane potential and the release of cytochrome c, leading to the activation of caspase-9 and caspase-3/7. nih.gov Simultaneously, the compound triggered the extrinsic pathway by activating caspase-8. This activation was linked to the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of cell survival and proliferation that is often dysregulated in cancer. nih.gov

Other piperazine derivatives have been shown to inhibit the anti-apoptotic Bcl-2 protein and induce the expression of p21, a protein that can halt the cell cycle. nih.gov A study of novel N-ethyl-piperazinyl amides of oleanonic and ursonic acids found that their cytotoxic effects were due to the induction of apoptosis through the up-regulation of the pro-apoptotic gene Bak and the down-regulation of the anti-apoptotic genes Bcl-XL and Bcl-2. nih.gov This shift in the balance between pro- and anti-apoptotic proteins pushes the cancer cell towards self-destruction.

| Derivative Class | Cancer Cell Line | Observed Mechanism of Action | Reference |

|---|---|---|---|

| (2,4-Dihydroxy-cyclohexyl)-[4-(3,5-dihydroxy-cyclohexyl)-piperazin-1-yl]-methanone (PCC) | Human Liver Cancer (SNU-475, SNU-423) | Induction of intrinsic (cytochrome c release, caspase-9/3/7 activation) and extrinsic (caspase-8 activation) apoptosis; Suppression of NF-κB translocation. | nih.gov |

| Quinoxalinyl-piperazine derivatives | Breast, Skin, Pancreas, Cervix | G2/M cell cycle inhibition; Inhibition of anti-apoptotic Bcl-2 protein; Induction of p21. | nih.gov |

| N-Ethyl-piperazinyl amides of oleanonic/ursonic acids | Various (NCI-60 panel) | Induction of apoptosis via up-regulation of Bak and down-regulation of Bcl-XL and Bcl-2. | nih.gov |

Antimicrobial and Antifungal Activity

From a pharmacological viewpoint, piperazine derivatives represent a promising avenue for developing new treatments for infectious diseases, largely due to the structural versatility that allows for targeting various microbial pathways. researchgate.netapjhs.com Many synthesized compounds exhibit significant activity against a wide array of bacteria and fungi. acgpubs.orgresearchgate.net

The therapeutic potential lies in their ability to act through established mechanisms, such as the inhibition of essential enzymes like bacterial DNA gyrase, and also through novel pathways that can circumvent existing resistance. nih.gov The development of piperazine derivatives as resistance-breakers is particularly significant. By inhibiting efflux pumps or allosterically modulating resistance enzymes like PBP2a, these compounds can revive the clinical utility of older antibiotics. nih.gov This "dual-action" potential—acting as both a direct antimicrobial and a resistance inhibitor—positions the piperazine scaffold as a highly valuable component in the fight against infectious diseases. nih.govnih.gov

Anti-inflammatory and Analgesic Effects

The piperazine scaffold is also prevalent in compounds investigated for their anti-inflammatory and analgesic properties. pcbiochemres.comthieme-connect.comthieme-connect.com The mechanisms underlying these effects often involve the modulation of key inflammatory mediators.

A study of the piperazine derivative (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) revealed its potent anti-inflammatory effects in models of paw edema and pleurisy. nih.gov The compound was found to reduce the migration of inflammatory cells, particularly polymorphonuclear cells, to the site of inflammation. Mechanistically, this was attributed to a significant reduction in the levels of the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). nih.gov These cytokines are pivotal in orchestrating the inflammatory cascade, and their inhibition is a key strategy for many anti-inflammatory drugs. The analgesic effects of the compound were demonstrated in acetic acid-induced writhing and formalin tests, suggesting it acts on peripheral pain pathways. nih.gov The literature supports that various other piperazine derivatives exert similar effects, highlighting the potential of this chemical class in treating pain and inflammation. pcbiochemres.comresearchgate.net

Computational Chemistry and Modeling Studies of Piperazinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery and design, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For piperazine (B1678402) derivatives, 2D and 3D-QSAR models have been successfully developed to predict their activity for various biological targets.

For instance, 3D-QSAR studies on piperazine derivatives have been conducted to understand their antihistamine and antibradykinin effects. nih.gov These models typically correlate electrostatic and steric fields with antagonistic activity. nih.gov In another study, 2D-QSAR models for aryl alkanol piperazine derivatives with antidepressant activities were developed, indicating that descriptors related to atom-type counts, dipole moment, and molecular shape significantly influence their biological function. nih.gov

While no specific QSAR model for (R)-1-ethyl-5-methylpiperazin-2-one is available, a hypothetical QSAR study on a series of its analogs could yield valuable predictive models. Such a study would involve synthesizing a library of related compounds, evaluating their biological activity, and then using computational software to generate molecular descriptors. The resulting QSAR equation would guide the design of new derivatives with potentially enhanced potency.

Table 1: Hypothetical QSAR Descriptors for a Series of Piperazinone Derivatives

| Compound | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Predicted Biological Activity (IC₅₀, µM) |

| Analog 1 | 142.20 | 0.25 | 45.6 | 5.2 |

| Analog 2 | 156.22 | 0.50 | 45.6 | 3.8 |

| Analog 3 | 170.25 | 0.75 | 45.6 | 2.1 |

| Analog 4 | 158.21 | 0.30 | 55.8 | 4.5 |

This table is illustrative and does not represent actual experimental data for this compound.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to predict the interaction between a small molecule (ligand) and a protein receptor.

Ligand-Receptor Binding Affinity Prediction and Interaction Analysis

Molecular docking studies on various piperazine derivatives have successfully elucidated their binding modes within the active sites of enzymes and receptors. For example, docking studies of piperazine derivatives as urease inhibitors have revealed key binding interactions responsible for their inhibitory potential. nih.gov Similarly, docking has been employed to understand the binding of piperazine derivatives to the DNA-topoisomerase II complex in the context of anticancer activity. mdpi.com These studies often identify crucial hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex.

For this compound, molecular docking could be used to predict its binding affinity and pose within a target protein. The results would highlight key amino acid residues involved in the interaction, providing a structural basis for its biological activity.

Prediction of Biological Target Efficacy and Selectivity

By docking a compound into the binding sites of various related proteins, it is possible to predict its efficacy and selectivity. For instance, a study on 1,4-disubstituted piperidine/piperazine derivatives as HIV-1 entry inhibitors used molecular docking to rationalize their potent anti-HIV-1 activities. nih.gov Another example is the use of docking to evaluate novel piperazine-derived compounds as potential peroxisome proliferator-activated receptor gamma (PPARγ) agonists for antidiabetic activity. pharmaceuticaljournal.net

In the case of this compound, docking simulations against a panel of receptors could help predict its primary biological target and assess its potential for off-target effects, thereby guiding further experimental validation.

Theoretical Evaluation of Reaction Mechanisms and Diastereoselectivity

Computational chemistry provides a powerful means to study reaction mechanisms and predict the stereochemical outcome of chemical reactions. Theoretical calculations can be employed to determine the transition state energies and reaction pathways for the synthesis of complex molecules.

While specific theoretical studies on the synthesis of this compound are not readily found, the synthesis of piperazines in general has been a subject of interest. organic-chemistry.org For chiral compounds like this compound, theoretical methods could be particularly valuable for understanding and predicting diastereoselectivity in synthetic routes. For example, density functional theory (DFT) calculations could be used to model the transition states of key bond-forming reactions, providing insights into the factors that control the stereochemical outcome.

Conformational Analysis (e.g., Potential Energy Surface (PES) Analysis)

The three-dimensional conformation of a molecule is crucial for its biological activity. Conformational analysis aims to identify the stable low-energy conformations of a molecule. For cyclic systems like piperazinones, this is particularly important as the ring can adopt different conformations, such as chair and boat forms.

Studies on substituted piperazines have shown that the conformational preference can significantly impact their biological activity. nih.gov For instance, the axial conformation of certain 1-acyl and 1-aryl 2-substituted piperazines was found to be preferred and crucial for their binding to the α7 nicotinic acetylcholine (B1216132) receptor. nih.gov The stability of different conformers is influenced by steric interactions, such as 1,3-diaxial interactions, which are also observed in substituted cyclohexanes. libretexts.org

A potential energy surface (PES) analysis of this compound would reveal the relative energies of its different conformers. This information would be critical for understanding how the ethyl and methyl substituents influence the ring conformation and, consequently, its interaction with biological targets.

Chemical Descriptors and Prediction of Biological Properties

A wide range of chemical descriptors can be calculated computationally to predict the physicochemical and biological properties of a molecule. These descriptors go beyond those typically used in QSAR and can include properties related to pharmacokinetics, such as absorption, distribution, metabolism, and excretion (ADME).

For example, descriptors like topological polar surface area (TPSA) are used to predict drug absorption and blood-brain barrier penetration. nih.gov Other descriptors can be used to predict a compound's "drug-likeness" based on its molecular size, hydrophobicity, and hydrogen bonding characteristics. nih.gov Studies on various piperazine derivatives have utilized these descriptors to assess their potential as drug candidates. nih.govnih.gov

For this compound, a comprehensive analysis of its chemical descriptors could provide valuable insights into its likely biological behavior and drug-like properties.

Table 2: Predicted Physicochemical Properties and Chemical Descriptors for this compound

| Property | Predicted Value |

| Molecular Formula | C₇H₁₄N₂O |

| Molecular Weight | 142.20 g/mol |

| XLogP3-AA | 0.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 32.3 Ų |

| Monoisotopic Mass | 142.110613074 Da |

Data sourced from PubChem and is computationally generated. nih.gov

Advanced Analytical Methodologies for Chiral Piperazinones

Chiral Chromatographic Techniques for Enantiomeric Analysis

Chiral chromatography is a cornerstone for the separation of enantiomers. This is often achieved through the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the enantiomeric resolution of chiral compounds, including piperazinone derivatives. The success of this method relies heavily on the selection of an appropriate chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have demonstrated broad applicability. nih.gov For instance, columns like Chiralpak® and Chiralcel® are frequently employed for the separation of a wide range of chiral molecules. rsc.orgunl.pt

The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes differs for each enantiomer, resulting in differential retention and, consequently, separation. For piperazine (B1678402) derivatives, the presence of polar functional groups that can participate in hydrogen bonding, dipole-dipole interactions, and π-π interactions is crucial for effective chiral recognition by the CSP. nih.gov In the case of (R)-1-ethyl-5-methylpiperazin-2-one, the amide and amine functionalities, along with the chiral center at the 5-position, are key interaction points.

Table 1: Common Chiral Stationary Phases for Piperazinone Analogs

| Chiral Stationary Phase (CSP) | Common Trade Names | Typical Mobile Phase | Interaction Mechanism |

|---|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel® OD | Hexane (B92381)/Isopropanol (B130326) | Hydrogen bonding, π-π interactions, steric interactions |

| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak® AD | Hexane/Ethanol | Hydrogen bonding, π-π interactions, steric interactions |

| Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate) | Chiralpak® IG | Polar-organic, Reversed-phase, HILIC | Enhanced versatility for different modes |

| Vancomycin-based CSPs | Chirobiotic® V | Methanol (B129727)/Water/Acid or Base | Multiple hydrogen bonds, ionic interactions |

Gas Chromatography (GC) with Chiral Columns

Gas Chromatography (GC) using chiral columns is another effective method for the enantiomeric separation of volatile chiral compounds. For piperazinone derivatives, derivatization may be necessary to increase volatility and improve chromatographic performance. Common derivatizing agents include trifluoroacetic anhydride (B1165640) or other acylating agents that react with the amine functionality. nih.gov

Cyclodextrin-based chiral stationary phases are frequently used in GC for the separation of a wide range of enantiomers, including cyclic amines. sigmaaldrich.comhplc.sk These CSPs are composed of cyclodextrin (B1172386) molecules, which have a chiral cavity. The separation is based on the differential inclusion of the enantiomers into this cavity. The fit and interactions between the enantiomer and the cyclodextrin determine the retention time.

For this compound, after appropriate derivatization, a GC method using a cyclodextrin-based column, such as one containing a derivative of β-cyclodextrin, would be a logical starting point for analysis. The choice of the specific cyclodextrin derivative and the temperature program are critical parameters for achieving baseline separation of the enantiomers.

Table 2: Typical Chiral GC Columns for Amine Enantiomers

| Chiral Stationary Phase (CSP) | Common Trade Names | Typical Application | Notes |

|---|---|---|---|

| Trifluoroacetyl-γ-cyclodextrin | Chiraldex® G-TA | Alcohols, amines (derivatized), lactones | Broad selectivity |

| Permethylated β-cyclodextrin | Supelco® β-DEX™ | Ketones, esters, saturated cyclics | Effective for saturated analytes |

| Diproline-based CSPs | --- | Aromatic alcohols and amines (derivatized) | Can resolve some underivatized aromatic alcohols |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC and GC for chiral separations, offering advantages such as high speed, efficiency, and reduced use of organic solvents. chromatographyonline.comyoutube.com SFC typically uses supercritical carbon dioxide as the main mobile phase component, often with a polar co-solvent such as methanol or ethanol. shimadzu.com

The principles of chiral separation in SFC are similar to those in HPLC, relying on chiral stationary phases to differentiate between enantiomers. Polysaccharide-based CSPs are widely used and highly effective in SFC. nih.govchromedia.org The lower viscosity and higher diffusivity of supercritical fluids compared to liquids lead to faster separations and higher throughput, which is particularly beneficial in drug discovery and development. fagg.be

For the enantiomeric analysis of this compound, an SFC method would likely involve screening a set of polysaccharide-based columns with different alcohol modifiers. The ability to rapidly screen columns and modifiers makes SFC a highly efficient technique for finding a suitable separation method. nih.gov The addition of additives to the mobile phase can also be used to improve peak shape and resolution. chromatographyonline.com

Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC) for Chiral Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that can be adapted for chiral separations by adding a chiral selector to the background electrolyte. wvu.edu For charged molecules like protonated piperazinones, the differential interaction with the chiral selector leads to different electrophoretic mobilities and, thus, separation.

Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE. mdpi.com For the separation of piperazine derivatives, sulfated β-cyclodextrin has been shown to be effective. nih.govnih.gov The choice of the type and concentration of the cyclodextrin, as well as the pH and composition of the background electrolyte, are crucial for optimizing the separation. nih.gov

Micellar Electrokinetic Chromatography (MEKC) is a mode of CE that allows for the separation of both neutral and charged analytes. wikipedia.org In chiral MEKC, a chiral surfactant is added to the buffer to form chiral micelles, or a chiral selector is used in conjunction with achiral micelles. nih.govresearchgate.net The enantiomers partition differently between the aqueous buffer and the chiral pseudostationary phase (micelles), leading to their separation. This technique offers an alternative approach for the enantiomeric analysis of piperazinones.

Spectroscopic Characterization for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules, including the determination of stereochemistry. While standard ¹H and ¹³C NMR spectra confirm the connectivity of a molecule, more advanced techniques are needed to establish the relative and absolute configuration of chiral centers.

For substituted piperazinones like this compound, ¹H and ¹³C NMR are used to confirm the presence of the ethyl and methyl groups and the piperazinone core. rsc.orgrsc.org The chemical shifts and coupling constants of the protons on the piperazine ring can provide information about the ring conformation. nih.govnih.gov In many N-substituted piperazines, conformational isomers (rotamers) can be observed due to restricted rotation around the amide bond, leading to complex NMR spectra at room temperature. nih.govrsc.org

To unambiguously determine the stereochemistry, two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. NOESY experiments reveal through-space interactions between protons that are in close proximity. nih.gov For this compound, a NOESY experiment could show correlations between the protons of the methyl group at the chiral center and specific protons on the piperazine ring, helping to establish their relative orientation and confirm the stereochemical assignment. In some cases, the use of chiral shift reagents in NMR can also help to differentiate between enantiomers.

Table 3: NMR Techniques for Stereochemical Analysis of Piperazinones

| NMR Technique | Information Provided | Application to this compound |

|---|---|---|

| ¹H NMR | Proton environment, connectivity through coupling | Confirms presence and connectivity of ethyl and methyl groups, and piperazinone ring protons. Provides information on ring conformation. |

| ¹³C NMR | Carbon skeleton | Confirms the number and type of carbon atoms in the molecule. |

| COSY (Correlation Spectroscopy) | ¹H-¹H coupling networks | Establishes proton-proton coupling relationships within the ethyl group and the piperazine ring. |

| HSQC (Heteronuclear Single Quantum Coherence) | Direct ¹H-¹³C correlations | Assigns protons to their directly attached carbon atoms. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Long-range ¹H-¹³C correlations | Confirms the overall structure by showing correlations between protons and carbons separated by 2-3 bonds. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Through-space proton-proton proximities | Determines the relative stereochemistry by identifying protons that are close to each other in space, such as the orientation of the methyl group relative to the ring protons. |

X-ray Crystallography for Absolute Configuration Determination and Diastereoselectivity Studies

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of chiral molecules. nih.gov This technique provides a three-dimensional map of the electron density within a single crystal, allowing for the precise spatial arrangement of atoms to be determined. For a chiral compound like this compound, successful single-crystal X-ray diffraction analysis would confirm the (R) configuration at the C5 stereocenter. The analysis of anomalous dispersion effects, often quantified by the Flack parameter, is crucial in assigning the absolute structure. nih.gov

In the context of diastereoselectivity studies, X-ray crystallography can be employed to elucidate the three-dimensional structure of different diastereomers that may form during synthesis. By analyzing the crystal structure of each diastereomer, researchers can gain insights into the facial selectivity of reactions and the factors governing the formation of one diastereomer over another.

However, a thorough search of scientific databases reveals no published crystal structure for this compound. The successful application of this technique is contingent upon the ability to grow a single crystal of suitable quality, which can be a significant challenge. nih.gov

Table 1: Hypothetical X-ray Crystallography Data for a Chiral Piperazinone

Since no specific data exists for this compound, the following table is a hypothetical representation of typical data obtained from a single-crystal X-ray diffraction experiment for a related chiral piperazinone.

| Parameter | Example Value | Description |

| Chemical Formula | C7H14N2O | The elemental composition of the molecule. |

| Crystal System | Orthorhombic | The crystal lattice system. |

| Space Group | P212121 | The symmetry of the unit cell for a chiral, non-centrosymmetric crystal. |

| a, b, c (Å) | 8.5, 10.2, 12.5 | The dimensions of the unit cell. |

| α, β, γ (°) | 90, 90, 90 | The angles of the unit cell. |

| Flack Parameter | 0.05(10) | A value close to zero confirms the correct absolute configuration. |

Enantiomeric Purity Assessment and Enantioselective Analysis

The assessment of enantiomeric purity is critical in the development of chiral compounds. Enantioselective chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs), are the most common and powerful techniques for separating and quantifying enantiomers.

These methods rely on the differential interaction of the enantiomers with the chiral environment of the CSP, leading to different retention times and allowing for their separation and quantification. The choice of the CSP, mobile phase composition, and other chromatographic parameters are crucial for achieving optimal separation.

Table 2: Representative Chiral HPLC Method Parameters for Piperazinone Analogs

This table illustrates typical parameters that would be defined in a chiral HPLC method for the analysis of a compound structurally related to this compound.

| Parameter | Example Condition | Purpose |

| Column | Chiralpak AD-H | A common polysaccharide-based chiral stationary phase. |

| Mobile Phase | Hexane/Isopropanol (80:20, v/v) | The solvent system used to elute the compounds. |

| Flow Rate | 1.0 mL/min | The speed at which the mobile phase passes through the column. |

| Detection | UV at 220 nm | The wavelength used to detect the compounds as they elute. |

| Column Temp. | 25 °C | Controlled temperature to ensure reproducible retention times. |

| Retention Time (R-enantiomer) | 8.5 min | Hypothetical retention time for the (R)-enantiomer. |

| Retention Time (S-enantiomer) | 10.2 min | Hypothetical retention time for the (S)-enantiomer. |

| Resolution (Rs) | >1.5 | A measure of the degree of separation between the two enantiomeric peaks. |

Chemical Reactivity and Derivatization of the Piperazin 2 One Core

Functionalization Strategies and Introduction of Diverse Substituents

The functionalization of the piperazin-2-one (B30754) ring is crucial for creating structural diversity and is a central theme in medicinal chemistry. mdpi.comencyclopedia.pub While substitutions at the nitrogen atoms are well-established, diversifying the carbon framework has historically been more challenging. mdpi.comencyclopedia.pub Modern synthetic methods have provided new avenues for introducing a wide range of substituents onto the carbon atoms of the piperazin-2-one core. mdpi.com